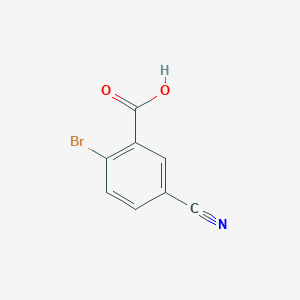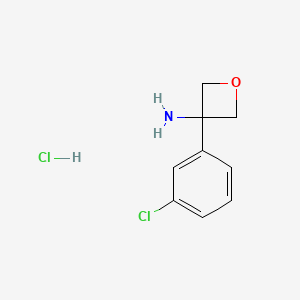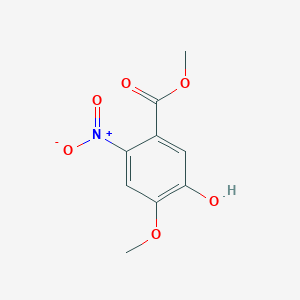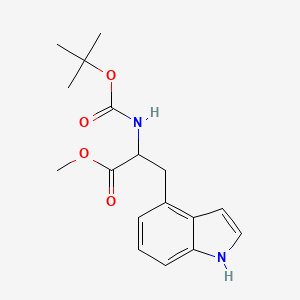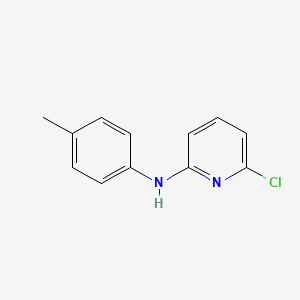
4-氯苯丙氨醇盐酸盐
描述
4-Chlorophenylalaninol Hydrochloride is a chemical compound with the molecular formula C₉H₁₃Cl₂NO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorinated phenyl group attached to an alaninol moiety, making it a valuable intermediate in organic synthesis.
科学研究应用
4-Chlorophenylalaninol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
Target of Action
The primary target of 4-Chlorophenylalaninol Hydrochloride is the enzyme Tryptophan Hydroxylase (TPH) . This enzyme plays a crucial role in the synthesis of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
4-Chlorophenylalaninol Hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . By binding to this enzyme, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . This results in a decrease in the levels of serotonin in the brain .
Biochemical Pathways
The inhibition of Tryptophan Hydroxylase by 4-Chlorophenylalaninol Hydrochloride affects the serotonin synthesis pathway . This pathway begins with the amino acid tryptophan, which is converted into 5-hydroxytryptamine (serotonin) by the action of Tryptophan Hydroxylase . By inhibiting this enzyme, 4-Chlorophenylalaninol Hydrochloride disrupts the production of serotonin .
Result of Action
The primary molecular effect of 4-Chlorophenylalaninol Hydrochloride is the reduction of serotonin levels in the brain due to its inhibitory effect on Tryptophan Hydroxylase . This can lead to various cellular and physiological effects, depending on the role of serotonin in different cell types and systems.
生化分析
Biochemical Properties
4-Chlorophenylalaninol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. 4-Chlorophenylalaninol Hydrochloride inhibits the activity of tryptophan hydroxylase, leading to a decrease in serotonin levels . Additionally, it interacts with matrix metalloproteinases and pro-inflammatory factors, influencing various biochemical pathways .
Cellular Effects
4-Chlorophenylalaninol Hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to deplete serotonin levels in the brain by inhibiting tryptophan hydroxylase . This depletion affects various cellular processes, including neurotransmission and mood regulation. Furthermore, 4-Chlorophenylalaninol Hydrochloride impacts gene expression by altering the expression levels of tryptophan hydroxylase and other related genes .
Molecular Mechanism
The molecular mechanism of 4-Chlorophenylalaninol Hydrochloride involves its interaction with specific biomolecules. It binds to tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis . This inhibition leads to a cascade of effects on cellular signaling pathways and gene expression. Additionally, 4-Chlorophenylalaninol Hydrochloride may interact with other enzymes and proteins, further modulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorophenylalaninol Hydrochloride change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-Chlorophenylalaninol Hydrochloride remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to 4-Chlorophenylalaninol Hydrochloride can lead to sustained inhibition of tryptophan hydroxylase and prolonged depletion of serotonin levels .
Dosage Effects in Animal Models
The effects of 4-Chlorophenylalaninol Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tryptophan hydroxylase and reduces serotonin levels without causing significant adverse effects . At high doses, 4-Chlorophenylalaninol Hydrochloride may exhibit toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Chlorophenylalaninol Hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and matrix metalloproteinases, influencing the synthesis and degradation of various biomolecules . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and biochemical pathways .
Transport and Distribution
The transport and distribution of 4-Chlorophenylalaninol Hydrochloride within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . Understanding the transport and distribution mechanisms of 4-Chlorophenylalaninol Hydrochloride is crucial for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of 4-Chlorophenylalaninol Hydrochloride influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in serotonin synthesis and other biochemical pathways . Additionally, 4-Chlorophenylalaninol Hydrochloride may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylalaninol Hydrochloride typically involves the chlorination of phenylalanine followed by reduction and subsequent conversion to its hydrochloride salt. One common method includes:
Chlorination: Phenylalanine is chlorinated using thionyl chloride (SOCl₂) to introduce the chlorine atom at the para position of the phenyl ring.
Reduction: The chlorinated phenylalanine is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to form 4-Chlorophenylalaninol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of 4-Chlorophenylalaninol Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Chlorophenylalaninol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 4-Chlorophenylalanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the chlorine atom.
相似化合物的比较
4-Chloro-DL-phenylalanine: Another chlorinated derivative of phenylalanine with similar structural features.
4-Chlorophenylalanine Methyl Ester Hydrochloride: A methyl ester derivative with distinct chemical properties.
Uniqueness: 4-Chlorophenylalaninol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse research fields make it a valuable compound in scientific studies.
属性
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


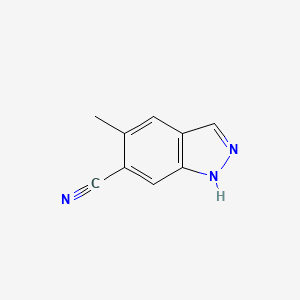
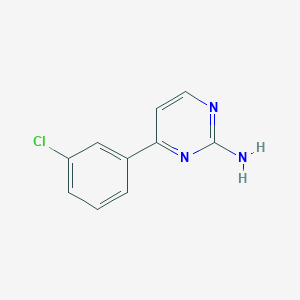


![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)


